Cyclooctene oxide
Description
Properties
CAS No. |
4925-71-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,8R)-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2/t7-,8+ |
InChI Key |
MELPJGOMEMRMPL-OCAPTIKFSA-N |
SMILES |
C1CCCC2C(O2)CC1 |
Isomeric SMILES |
C1CCC[C@H]2[C@H](O2)CC1 |
Canonical SMILES |
C1CCCC2C(O2)CC1 |
physical_description |
Crystalline solid; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Preparation Methods
Tantalum-Based Catalysts
Tantalum oxide catalysts supported on silica (Ta–SiO) demonstrate remarkable activity for cyclooctene epoxidation. Calixarene-capped Ta–SiO catalysts (e.g., CalTa(OSi)) exhibit turnover rates exceeding 240 h at 60°C, with epoxide selectivity >98% and minimal hydrolysis to cyclooctanediol (<2%). Kinetic studies reveal a first-order dependence on Ta content and HO concentration, while cyclooctene exhibits weak positive order kinetics, suggesting partial substrate inhibition. Comparative analyses show that calixarene capping ligands reduce unproductive HO decomposition by 50% compared to bare TaO(OSi) catalysts, which suffer from 30% lower activity and increased diol formation (5%).
Manganese-Based Catalysts
Manganese complexes, particularly those with trichloroacetic acid (CClCOH) as an additive, achieve 79% cyclooctene conversion with 122 turnover numbers (t.o.n.) for epoxide and 166 t.o.n. for cis-cyclooctanediol. Catalyst systems employing 2,6-dichlorobenzoic acid (2,6-ClPhCOH) further enhance selectivity to 93%, albeit with reduced conversion (67%). Continuous substrate addition strategies mitigate overoxidation, maintaining epoxide yields >80% even at extended reaction times.
Additive-Driven Optimization of Epoxidation
The inclusion of acidic additives profoundly influences reaction pathways and product distributions.
Role of Trichloroacetic Acid
CClCOH increases epoxidation rates by stabilizing electrophilic intermediates, enabling 96% conversion at 25 mol% loading. However, excessive additive concentrations promote diol formation through epoxide hydrolysis, reducing net epoxide yields to 77%.
Ligand Design and Solvent Effects
Calixarene ligands on Ta–SiO catalysts suppress water-induced hydrolysis by creating hydrophobic active sites, limiting diol formation to <2%. In contrast, polar solvents like acetonitrile (MeCN) enhance HO activation but require careful water management to avoid inhibition.
Kinetic and Mechanistic Insights
Epoxidation kinetics follow a Langmuir-Hinshelwood model, where competitive adsorption of HO, cyclooctene, and inhibitors dictates rate behavior.
Inhibition by Reaction Byproducts
Water (HO) and cyclooctanediol act as potent inhibitors, with molar inhibition constants () of 0.8 M and 0.2 M, respectively. Diol inhibition dominates at high conversions, necessitating in situ product removal or batch reactor designs to maintain rates.
Temperature and Pressure Dependencies
Optimal activity occurs at 60–70°C, with Arrhenius activation energies () of 45–55 kJ·mol for Ta–SiO systems. Elevated pressures (>1 atm) marginally improve cyclooctene solubility but risk overoxidation to carboxylic acids.
Comparative Analysis of Catalytic Systems
The table below summarizes key performance metrics for representative catalysts:
Chemical Reactions Analysis
Hydrolysis to cis-Cyclooctanediol
Cyclooctene oxide undergoes acid-catalyzed hydrolysis to form cis-cyclooctanediol . This reaction is highly selective, with water acting as the nucleophile. Key findings include:
-
Catalyst : Manganese oxide nanoparticles facilitate hydrolysis under ambient conditions .
-
Yield : Up to 93% selectivity for cis-diol formation under optimized conditions (25°C, aqueous H₂O₂) .
-
Side Reactions : Prolonged reaction times or excess oxidants lead to further oxidation of the diol to α-hydroxyketones .
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 25°C | |
| Solvent | CH₂Cl₂ or fluorinated alcohols | |
| Catalyst Loading | 1 mol% MnO₂ nanoparticles |
Electrochemical Oxidation
This compound can be synthesized electrochemically from cyclooctene using water as the oxygen source. This method avoids hazardous reagents and achieves high Faradaic efficiency:
-
Electrocatalyst : MnO₂ nanoparticles generate high-valent Mn(IV)=O intermediates, which transfer oxygen to the alkene .
-
Efficiency : Faradaic efficiencies >30% at potentials above 0.8 V (vs. Fc/Fc⁺) .
-
Mechanism : First-order dependence on cyclooctene and water, with a rate-determining electron transfer step .
Kinetic Data :
Catalytic Epoxidation of Cyclooctene
While not a direct reaction of this compound, its formation via catalytic epoxidation is critical for downstream applications:
-
Vanadium Catalysts : Oxo-vanadium(IV) Schiff base complexes achieve 98% epoxide yield using tert-butyl hydroperoxide (TBHP) in chloroform .
-
Solvent Effects : Non-coordinating solvents like chloroform enhance conversion by preventing catalyst deactivation .
Optimized Parameters :
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Chloroform | |
| Temperature | 60°C | |
| Reaction Time | 6 hours |
Radical-Mediated Oxidation
Vanadium disilicide (VSi₂) catalyzes cyclooctene oxidation via radical pathways in the presence of TBHP:
-
Role of VSi₂ : Facilitates hydroperoxide decomposition, generating radicals that propagate the oxidation .
-
FTIR Analysis : Confirmed complexation of TBHP and cyclooctene with VSi₂ .
Stability and Byproduct Formation
This compound is sensitive to hydrolysis and overoxidation:
-
Hydrolysis Rate : Rapid decomposition in water-miscible solvents (e.g., TFE) compared to fluorinated alcohols like 3F03F .
-
Byproducts : α-Hydroxyketones form under prolonged oxidative conditions, reducing diol yields .
Comparative Stability :
| Solvent | Epoxide Stability | Diol Yield |
|---|---|---|
| 3F03F | High | 93% |
| Trifluoroethanol (TFE) | Moderate | 89% |
Recycling and Scalability
Fluorinated solvents enable catalyst recycling:
Scientific Research Applications
Chemical Synthesis
1. Epoxidation Reactions
Cyclooctene oxide is primarily produced through the epoxidation of cyclooctene, a reaction that can be catalyzed by various metal complexes. The epoxidation process is significant due to its ability to convert alkenes into epoxides, which are valuable intermediates in organic synthesis.
- Catalysts Used : Various catalysts have been investigated for the epoxidation of cyclooctene, including:
Table 1: Catalytic Performance for Cyclooctene Epoxidation
| Catalyst | Yield (%) | Reaction Time (h) | Selectivity (%) |
|---|---|---|---|
| [Cp*2Mo2O5] | 84.5 | 20.5 | 100 |
| Iron(IV) Complex | 90 | 3 | 100 |
| VSi2 | 75 | 5 | 100 |
Medicinal Chemistry
2. Bioorthogonal Chemistry
Cyclooctene derivatives, particularly trans-cyclooctene (TCO), have been utilized in bioorthogonal reactions. These reactions enable the selective labeling of biomolecules in living systems, making them invaluable in biomedical imaging and targeted drug delivery.
- Applications :
- Radiolabeling : TCOs serve as bioorthogonal tags for radiolabeling peptides, facilitating pretargeted nuclear imaging and therapy .
- Targeted Cancer Therapy : The "click-to-release" approach allows for selective delivery of therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing side effects .
Materials Science
3. Polymer Chemistry
This compound can also function as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.
Mechanism of Action
The reactivity of 1,2-epoxycyclooctane is primarily due to the strained three-membered epoxide ring. The ring strain makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, epoxide hydrolase enzymes catalyze the hydrolysis of the epoxide ring to form diols, which are less reactive and more easily excreted from the body.
Comparison with Similar Compounds
Key Observations :
- Cyclooctene vs. Ethylene/Propylene Oxides : Cyclooctene oxide achieves lower FE (30–50%) compared to ethylene oxide (71%) due to competition with the oxygen evolution reaction (OER) and over-oxidation to ketones . However, this compound benefits from hydrophobic interactions in hybrid electrolytes, which enhance substrate-catalyst contact .
- Catalyst Dependency : RuO₂ and Au clusters show higher selectivity (>80%) for this compound compared to Co-based MOFs (41–78%) . In contrast, styrene oxide synthesis requires electron-rich Fe/Mn complexes to mitigate radical side reactions .
Selectivity and Byproduct Formation
- This compound: Forms minimal byproducts (e.g., <10% cyclooctenone) when using CoSₓ or Au/SiO₂ catalysts . However, over-oxidation to cyclooctenol or ketones occurs with weaker oxidants like H₂O₂ .
- Cyclohexene Oxide: Prone to allylic oxidation, yielding cyclohexenol (2%) and cyclohexenone (8%) even with optimized Fe catalysts .
- Styrene Oxide : Requires strict solvent control (e.g., chloroform) to maximize conversion and minimize epoxide ring-opening .
Q & A
Q. What are the common oxidants and catalytic systems used for cyclooctene epoxidation, and how do reaction parameters influence selectivity?
Cyclooctene epoxidation typically employs oxidants such as tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂), and molecular oxygen (O₂). Catalysts include Schiff base copper(II) complexes, molybdenum(VI)/tungsten(VI) dioxo complexes, and iron(III) porphyrins. Key parameters include:
- Oxidant-to-substrate ratio : Higher TBHP ratios (e.g., 3:1) enhance conversion but may reduce selectivity due to overoxidation .
- Solvent polarity : Nonpolar solvents (e.g., chloroform) favor epoxide selectivity by stabilizing organic intermediates .
- Temperature : Elevated temperatures (e.g., 50–80°C) accelerate kinetics but may degrade catalysts or promote side reactions .
Q. How is uncatalyzed cyclooctene oxidation by O₂ mechanistically characterized, and what kinetic models describe it?
Uncatalyzed oxidation of cyclooctene with O₂ in a batch reactor (343–373 K) follows an autocatalytic mechanism dominated by an addition pathway. The rate equation incorporates autocatalysis by total products (e.g., cyclooctene oxide, hydroperoxides). A power law model with activation energy ~80 kJ/mol fits experimental data, where selectivity toward epoxide exceeds 70% due to preferential radical addition to the double bond .
Q. What analytical methods are used to monitor cyclooctene epoxidation and quantify products?
- Gas chromatography (GC-MS) : Tracks substrate conversion and epoxide selectivity using internal standards (e.g., dodecane) .
- ¹H NMR : Quantifies H₂O₂ consumption and identifies intermediates .
- UV-Vis spectroscopy : Monitors catalyst degradation or intermediate metal-oxo species (e.g., iron(IV) oxo) .
Advanced Research Questions
Q. How do solvation structures in hybrid electrolytes influence electrosynthetic pathways for cyclooctene epoxidation?
Molecular dynamics (MD) simulations reveal that cyclooctene and its oxide reside in organic nanodomains of hybrid acetonitrile/water electrolytes. The organic phase minimizes contact with aqueous regions, reducing parasitic hydrolysis. The ratio of organic-to-aqueous solvent (>5 Å from the substrate’s mass center) determines reaction efficiency, with ACN-rich domains favoring epoxide stability .
Q. What mechanistic insights explain the contrasting selectivity of molybdenum(VI) versus vanadium(V) catalysts?
- Molybdenum(VI) complexes : Exhibit high conversion (>90%) but low selectivity (~55%) due to competing pathways like allylic oxidation. Coordination of TBHP via O–H···O hydrogen bonding generates reactive peroxo intermediates that non-selectively oxidize substrates .
- Vanadium(V) complexes : Achieve higher selectivity (~69%) through steric and electronic modulation of hydrazone ligands. For example, benzene-terminated ligands enhance substrate orientation, favoring epoxidation over side reactions .
Q. How do kinetic models differentiate rate-limiting steps in Mo-catalyzed cyclooctene epoxidation with TBHP?
A three-step kinetic model for [MoO₂X₂L] catalysts involves:
- Reversible TBHP coordination to Mo(VI) to form a peroxo intermediate (associative mechanism, ΔS‡ < 0).
- Irreversible epoxidation via oxygen transfer to cyclooctene.
- Competitive tert-butanol coordination slowing catalyst regeneration. The rate-determining step shifts with ligand electronics: electron-donating groups (e.g., hmbp) accelerate TBHP coordination, while bulky ligands slow substrate access .
Q. What role do isotopic labeling (e.g., H₂¹⁸O) and electrochemical studies play in elucidating epoxidation mechanisms?
- Isotopic labeling : Confirms oxygen sources in epoxide formation. For example, ¹⁸O incorporation from H₂¹⁸O into this compound indicates water participation in non-heme diiron oxygenase mimics .
- Electrochemical analysis : Cyclic voltammetry of manganese-salen complexes reveals electrocatalytic O₂ activation, correlating redox potentials with epoxidation turnover numbers .
Q. How do polyoxometalate (POM) catalysts enhance cyclooctene epoxidation with H₂O₂?
POMs like H₅PV₂Mo₁₀O₄₀ act as bifunctional catalysts, stabilizing peroxo intermediates via η²-coordination while facilitating electron transfer. Their activity in 1,2-dichloroethane is attributed to high oxidative stability and compatibility with hydrophobic substrates .
Methodological Challenges and Contradictions
Q. Why do some catalysts show high conversion but low selectivity, and how can this be addressed?
Molybdenum hydrazone complexes achieve >90% conversion but ≤56% selectivity due to competing radical pathways. Strategies include:
Q. What discrepancies exist in reported activation energies for uncatalyzed vs. catalyzed epoxidation?
Uncatalyzed O₂ oxidation has an activation energy of ~80 kJ/mol , while Mo-catalyzed TBHP systems show lower values (~50 kJ/mol) due to peroxo intermediate stabilization. Contradictions arise from differing rate-determining steps (substrate oxidation vs. oxidant activation) .
Emerging Techniques
Q. How do electrochemical methods enable sustainable this compound synthesis?
MIT researchers achieved ~50% epoxide conversion over 4 hours using renewable electricity-driven H₂O₂ activation. Manganese oxide nanoparticles on carbon electrodes facilitate selective epoxidation via high-valent Mn–O intermediates, avoiding hazardous peracids .
Q. What advances in X-ray crystallography aid catalyst design for epoxidation?
Single-crystal X-ray structures of Mo/W complexes with hydrophilic ligands (e.g., hydroxymethyldiphenylphosphine oxide) reveal how ligand geometry and hydrogen bonding modulate peroxo intermediate stability and substrate access .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
